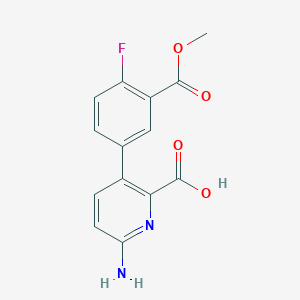
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid, or 6-APA, is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 252.32 g/mol and is soluble in water, ethanol, and chloroform. 6-APA has a melting point of 162-164°C and is stable under normal laboratory conditions. It is also known as 6-Aminopenicillanic acid, 6-APA, and 6-aminopenicillanic acid.
Scientific Research Applications
6-APA has been used in a variety of scientific research applications. It has been used to study the effects of antibiotics on bacteria, as well as to study the effects of antibiotics on the human body. 6-APA has also been used to study the effects of certain drugs on the body and to study the effects of certain hormones on the body. Additionally, 6-APA has been used to study the effects of certain drugs on the brain.
Mechanism of Action
The mechanism of action of 6-APA is not yet fully understood. However, it is believed that 6-APA acts as an inhibitor of certain enzymes, such as β-lactamase. It is also thought to act as an inhibitor of certain transporters, such as the P-glycoprotein. Additionally, 6-APA is believed to act as an inhibitor of certain receptors, such as the P2X7 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APA are not yet fully understood. However, it is believed that 6-APA may act as an anti-inflammatory, anti-bacterial, and anti-fungal agent. Additionally, 6-APA may act as an antioxidant and may also act as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using 6-APA in laboratory experiments include its stability under normal laboratory conditions, its solubility in water, ethanol, and chloroform, and its ability to act as an inhibitor of certain enzymes, transporters, and receptors. The limitations of using 6-APA in laboratory experiments include its potential toxicity and its potential to cause adverse side effects.
Future Directions
For the use of 6-APA in scientific research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted on the potential toxicity of 6-APA and the potential for it to cause adverse side effects. Additionally, further studies could be conducted on the potential of 6-APA to be used as a drug delivery system. Finally, further studies could be conducted on the potential of 6-APA to be used as an adjuvant in vaccine formulations.
Synthesis Methods
6-APA is synthesized through a two-step process. First, 3-methylthiophenol is reacted with sodium hydroxide to form 3-methylthiophenol sodium salt. This is then reacted with acetic anhydride and sodium acetate to form 6-APA.
properties
IUPAC Name |
6-amino-3-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBIJOYEKCFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














